molecular formula C7H15NO2S B2856238 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol CAS No. 1698157-65-1

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol

Cat. No. B2856238
CAS RN: 1698157-65-1
M. Wt: 177.26
InChI Key: RFYKTSXQLVARTN-UHFFFAOYSA-N
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Description

“2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1698157-65-1 . It has a molecular weight of 177.27 and its IUPAC name is 2-((3-(aminomethyl)tetrahydrothiophen-3-yl)oxy)ethan-1-ol . It is a versatile compound used in scientific research, with potential applications in various fields such as drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Cationic Polyester Synthesis

A study by Darcos et al. (2012) utilized thiol–ene click chemistry to prepare novel functional polyesters containing amino groups. These polyesters were derived from alkene-functional poly(e-caprolactone)s, which were then modified to introduce amino functionalities through a reaction with 2-(Boc-amino)ethanethiol, showcasing the utility of thiol-based reagents in polymer modification for creating functional materials with potential applications in biomedicine and materials science (Darcos, Sarah Antoniacomi, C. Paniagua, & J. Coudane, 2012).

Oxidation of Thiols to Disulfides

Samanta et al. (2016) explored the metal-free mild oxidation of thiols to disulfides in aqueous media, facilitated by 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz). This process is significant for synthesizing disulfides from thiols, highlighting the reactivity and potential applications of thiols in the synthesis of organosulfur compounds, which are valuable in various chemical industries (S. Samanta, Shounak Ray, Abhisek Ghosh, & Papu Biswas, 2016).

Nucleophilic Thiol-Michael Chemistry

Liu et al. (2013) demonstrated the use of nucleophilic thiol-Michael chemistry to synthesize novel difunctional exo-7-oxanorbornenes, which could undergo ring-opening metathesis polymerization. This research underscores the versatility of thiol-Michael additions in creating novel monomers for polymerization, leading to materials with unique properties for technological applications (Meina Liu, B. Tan, R. Burford, & A. Lowe, 2013).

Photosensitized Oxyimination of Unactivated Alkenes

Patra et al. (2021) developed a metal-free photosensitization protocol for the addition of both amine and alcohol functionalities to alkene feedstocks in a single step, using oxime carbonate as a bifunctional reagent. This method represents a significant advance in organic synthesis, providing a new route to 1,2-aminoalcohols, compounds with widespread applications in pharmaceuticals and materials chemistry (Tuhin Patra, M. Das, C. Daniliuc, & F. Glorius, 2021).

Synthesis and Applications of Functionalized Mesoporous Organosilicas

Yang et al. (2005) synthesized thiol-functionalized mesoporous ethane-silicas with large pores by co-condensation, using surfactants in an acidic medium. These materials, characterized by their ordered hexagonal mesoscopic structure and uniform pore size, demonstrate the potential of thiol-functionalized materials in adsorption and catalysis, offering insights into the design of porous materials for environmental and chemical processing applications (Qihua Yang, Jian Liu, Jie Yang, Lei Zhang, Zhaochi Feng, Jing Zhang, & Can Li, 2005).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[3-(aminomethyl)thiolan-3-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKTSXQLVARTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol

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